2-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a variety of functional groups, including a piperazine ring, a dihydropyrimidinone core, and both chlorophenyl and fluorophenyl substituents
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dihydropyrimidinone intermediate.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with neurotransmitter receptors to exert its effects on the nervous system.
Properties
Molecular Formula |
C25H26ClFN4O3 |
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Molecular Weight |
484.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C25H26ClFN4O3/c1-17-22(10-15-32)25(34)31(24(28-17)18-2-4-19(26)5-3-18)16-23(33)30-13-11-29(12-14-30)21-8-6-20(27)7-9-21/h2-9,32H,10-16H2,1H3 |
InChI Key |
GIFURENJODJSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CCO |
Origin of Product |
United States |
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